molecular formula C14H15NO3S B14421958 4-Methyl-2-[(2-methylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine CAS No. 81167-78-4

4-Methyl-2-[(2-methylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine

Cat. No.: B14421958
CAS No.: 81167-78-4
M. Wt: 277.34 g/mol
InChI Key: XUCXHLOPODRXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-[(2-methylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine is a complex organic compound that belongs to the class of sulfonyl pyridines. This compound is characterized by the presence of a sulfonyl group attached to a pyridine ring, which is further substituted with a methyl group and a 2-methylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(2-methylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylpyridine with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(2-methylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions include sulfone

Properties

CAS No.

81167-78-4

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

4-methyl-2-[(2-methylphenyl)methylsulfonyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C14H15NO3S/c1-11-7-8-15(16)14(9-11)19(17,18)10-13-6-4-3-5-12(13)2/h3-9H,10H2,1-2H3

InChI Key

XUCXHLOPODRXDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=[N+](C=C1)[O-])S(=O)(=O)CC2=CC=CC=C2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.